4-Methyl-5-(pyrrolidin-2-yl)pyridine-2-thiol
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Overview
Description
4-Methyl-5-(pyrrolidin-2-yl)pyridine-2-thiol is a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidine group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(pyrrolidin-2-yl)pyridine-2-thiol typically involves the construction of the pyridine ring followed by the introduction of the pyrrolidine and thiol groups. One common method involves the reaction of 4-methylpyridine with a suitable pyrrolidine derivative under controlled conditions. The thiol group can be introduced via thiolation reactions using reagents such as thiourea or hydrogen sulfide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-(pyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The methyl and pyrrolidine groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-5-(pyrrolidin-2-yl)pyridine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(pyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The pyridine and pyrrolidine rings may interact with biological receptors, influencing various signaling pathways .
Comparison with Similar Compounds
4-Methyl-5-(pyrrolidin-2-yl)pyridine: Lacks the thiol group, resulting in different chemical reactivity and biological activity.
5-(Pyrrolidin-2-yl)pyridine-2-thiol: Lacks the methyl group, which may affect its steric and electronic properties.
4-Methyl-2-thiopyridine: Lacks the pyrrolidine group, leading to different interactions with biological targets.
Uniqueness: 4-Methyl-5-(pyrrolidin-2-yl)pyridine-2-thiol is unique due to the presence of both the pyrrolidine and thiol groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H14N2S |
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Molecular Weight |
194.30 g/mol |
IUPAC Name |
4-methyl-5-pyrrolidin-2-yl-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H14N2S/c1-7-5-10(13)12-6-8(7)9-3-2-4-11-9/h5-6,9,11H,2-4H2,1H3,(H,12,13) |
InChI Key |
LXGQBUMTQMDGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)NC=C1C2CCCN2 |
Origin of Product |
United States |
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